An In-depth Technical Guide to the Mechanism of Action of Aprutumab Ixadotin
An In-depth Technical Guide to the Mechanism of Action of Aprutumab Ixadotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprutumab Ixadotin (also known as BAY 1187982) is a novel antibody-drug conjugate (ADC) that was developed for the targeted therapy of cancers overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] FGFR2, a receptor tyrosine kinase, is known to be overexpressed in a variety of solid tumors, including gastric and triple-negative breast cancer, making it a promising therapeutic target.[3][4] Aprutumab Ixadotin represents the first ADC to target FGFR2 and uniquely utilizes a novel auristatin W derivative as its cytotoxic payload.[1][2] This guide provides a comprehensive overview of the core mechanism of action of Aprutumab Ixadotin, detailing its molecular components, preclinical efficacy, and the experimental methodologies used in its evaluation.
Molecular Structure and Components
Aprutumab Ixadotin is a complex molecule engineered to selectively deliver a potent cytotoxic agent to tumor cells. Its structure consists of three key components:
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The Antibody: Aprutumab (BAY 1179470) A fully human monoclonal antibody (mAb) that specifically binds to the extracellular domain of FGFR2.[2]
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The Linker: A non-cleavable N-(5-carboxypentyl) linker. This linker connects the antibody to the cytotoxic payload via covalent bonds with the lysine side chains of the antibody.[1] The non-cleavable nature of the linker ensures that the payload remains attached to the antibody until the entire ADC is proteolytically degraded within the lysosome of the target cell.[4]
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The Payload: Ixadotin (Auristatin W derivative) A highly potent synthetic analog of dolastatin 10, which functions as a microtubule-disrupting agent.[2][5]
The chemical structure of the linker-payload conjugate, once released from the antibody, is designated as BAY 1168650.[5]
Core Mechanism of Action
The therapeutic effect of Aprutumab Ixadotin is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
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Target Binding: Following intravenous administration, the Aprutumab component of the ADC circulates in the bloodstream and selectively binds to FGFR2 expressed on the surface of tumor cells.[5][6]
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Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell via endocytosis.[7]
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Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-receptor complex fuses with a lysosome. Inside the acidic environment of the lysosome, the antibody component of Aprutumab Ixadotin is degraded by lysosomal proteases. This degradation releases the cytotoxic payload, Ixadotin, which is attached to the linker and an amino acid residue from the antibody.[4]
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Cytotoxic Effect: The released Ixadotin, a potent microtubule inhibitor, then exerts its cytotoxic effect. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[5] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest, preventing the cancer cell from dividing, and ultimately triggers apoptosis (programmed cell death).[5][8]
Quantitative Preclinical Data
Preclinical studies have provided valuable quantitative data on the potency and efficacy of Aprutumab Ixadotin.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of Aprutumab Ixadotin was determined in a panel of cancer cell lines with varying levels of FGFR2 expression. The results demonstrate a clear correlation between FGFR2 expression and the cytotoxic potency of the ADC.
| Cell Line | Cancer Type | FGFR2 Expression Level | IC50 (nM) |
| SNU-16 | Gastric Cancer | High | 0.097 - 0.83 |
| MFM-223 | Triple-Negative Breast Cancer | High | 0.097 - 0.83 |
| NCI-H716 | Colorectal Cancer | High | 0.097 - 0.83 |
| KATO III | Gastric Cancer | High | 0.097 - 0.83 |
| SUM-52PE | Breast Cancer | High | 0.097 - 0.83 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low/Negative | >100 |
| KYSE-180 | Esophageal Cancer | Low/Negative | >100 |
| 4T1 | Murine Breast Cancer | Low/Negative | >100 |
Data sourced from MedChemExpress, citing Sommer A, et al. Cancer Res. 2016.[1]
In Vivo Antitumor Efficacy
The antitumor activity of Aprutumab Ixadotin was evaluated in various xenograft models of human cancers.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Response |
| SNU-16 | Gastric Cancer | 5 mg/kg, i.v., once weekly for 4 weeks | Significant tumor growth inhibition (at least 90%) |
| MFM-223 | Triple-Negative Breast Cancer | 1 and 5 mg/kg, i.v., once weekly | Marked decrease in tumor volume |
| NCI-H716 | Colorectal Cancer | 7.5 mg/kg, i.v. | Notable inhibition of tumor growth |
Data sourced from MedChemExpress, citing Sommer A, et al. Cancer Res. 2016.[1]
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the preclinical evaluation of Aprutumab Ixadotin.
Cell Viability Assay (IC50 Determination)
The in vitro cytotoxicity of Aprutumab Ixadotin was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
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Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000 to 7,000 cells per well and incubated for 24 hours.
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Compound Addition: Aprutumab Ixadotin was added to the wells at various concentrations.
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Incubation: The plates were incubated for 72 hours to allow the ADC to exert its cytotoxic effect.
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Luminescence Measurement: The CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the number of viable cells, was measured using a plate reader.
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Data Analysis: The IC50 values were calculated by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Quantitative Flow Cytometry for FGFR2 Expression
To quantify the number of FGFR2 receptors on the surface of cancer cells, a quantitative flow cytometry analysis was performed.
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Cell Preparation: Single-cell suspensions of the cancer cell lines were prepared.
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Antibody Staining: The cells were incubated with a saturating concentration of a fluorescently labeled anti-FGFR2 antibody (or Aprutumab itself, fluorescently labeled). An isotype control antibody was used to determine background fluorescence.
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Flow Cytometry Analysis: The fluorescence intensity of individual cells was measured using a flow cytometer.
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Quantification: The number of antibody binding sites per cell was determined by comparing the fluorescence intensity of the sample to a standard curve generated using beads with a known number of antibody binding sites.
In Vivo Xenograft Studies
The antitumor efficacy of Aprutumab Ixadotin in vivo was evaluated using animal models.
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Tumor Implantation: Human cancer cell lines (e.g., SNU-16, MFM-223) were subcutaneously injected into immunodeficient mice.
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Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and the mice were then randomized into treatment and control groups.
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Drug Administration: Aprutumab Ixadotin was administered intravenously at specified doses and schedules. A vehicle control or a non-targeting ADC was administered to the control group.
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Tumor Measurement: Tumor volume was measured periodically using calipers.
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Data Analysis: The antitumor effect was assessed by comparing the tumor growth in the treatment groups to the control group.
In Vitro Microtubule Polymerization Assay
The direct effect of the Ixadotin payload on microtubule formation was assessed using an in vitro polymerization assay.
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Tubulin Preparation: Purified tubulin protein was prepared in a polymerization buffer.
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Initiation of Polymerization: The polymerization of tubulin into microtubules was initiated by raising the temperature and adding GTP.
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Addition of Test Compound: The Ixadotin payload (or a derivative) was added to the reaction mixture.
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Measurement of Polymerization: The extent of microtubule polymerization was monitored over time by measuring the increase in turbidity (light scattering) of the solution at 340 nm using a spectrophotometer.
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Data Analysis: The inhibitory effect of the payload was determined by comparing the rate and extent of polymerization in the presence of the compound to a control reaction without the compound.
Visualizations
Mechanism of Action Workflow
Caption: Workflow of Aprutumab Ixadotin's mechanism of action.
Ixadotin's Effect on Microtubule Dynamics
Caption: Ixadotin disrupts normal microtubule dynamics.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Experimental workflow for IC50 determination.
Conclusion
Aprutumab Ixadotin is a rationally designed antibody-drug conjugate that effectively targets FGFR2-overexpressing cancer cells. Its mechanism of action relies on the specific delivery of a potent microtubule-disrupting agent, Ixadotin, leading to cell cycle arrest and apoptosis. Preclinical data have demonstrated its high potency and selectivity in vitro and significant antitumor activity in vivo. Although the clinical development of Aprutumab Ixadotin was terminated early due to a narrow therapeutic window observed in a Phase I trial, the in-depth understanding of its mechanism of action provides valuable insights for the future design and development of novel ADCs.[4] The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprutumab ixadotin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Circulating tumor cells with FGFR2 expression might be useful to identify patients with existing FGFR2‐overexpressing tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
